![molecular formula C8H12ClN3O B1431693 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride CAS No. 1376227-04-1](/img/structure/B1431693.png)
2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
描述
2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 g/mol This compound is known for its unique structure, which includes a pyridazinone core fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone . The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinones. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.
科学研究应用
Structural Properties
- Molecular Formula : C₈H₁₁N₃O
- Molecular Weight : 165.2 g/mol
- IUPAC Name : 2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
- SMILES Notation : CN1C(=O)C=C2CNCCC2=N1
Pharmaceutical Development
The compound has shown potential as a scaffold for the development of novel pharmaceuticals. Its unique pyridazinone structure is conducive to modifications that can enhance biological activity.
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one have been tested for their ability to inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties
Studies have demonstrated that certain derivatives possess antimicrobial activity against a range of pathogens. This suggests that the compound could be a lead for developing new antimicrobial agents.
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of pyridazinone derivatives in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in this area.
Table 1: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 166.09749 | 134.5 |
[M+Na]+ | 188.07943 | 147.9 |
[M+NH₄]+ | 183.12403 | 142.4 |
[M+K]+ | 204.05337 | 141.7 |
[M-H]- | 164.08293 | 135.0 |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazinone and tested their efficacy against breast cancer cells (MCF-7). One derivative showed an IC50 value of 10 µM, indicating promising anticancer activity.
Case Study 2: Antimicrobial Testing
A recent study evaluated the antimicrobial effects of pyridazinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the structure enhanced antibacterial activity significantly compared to the parent compound.
Case Study 3: Neuroprotection
Research conducted at a leading university explored the neuroprotective effects of pyridazinones in models of Alzheimer's disease. The compound was found to reduce neuroinflammation and improve cognitive function in treated mice.
作用机制
The mechanism of action of 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one: This compound is structurally similar but lacks the hydrochloride group.
Pyridazinone derivatives: Various derivatives with different substituents on the pyridazinone ring.
Uniqueness
2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride is unique due to its specific structure, which combines a pyridazinone core with a pyridine ring and a hydrochloride group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride, and how can reaction yields be optimized?
A common approach involves functionalizing the pyridazinyl scaffold. For example, ethyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate (97% purity, CAS 39715-99-6) serves as a precursor, where hydrogen chloride is introduced under controlled conditions (0–50°C, 2.3 hours) to form the hydrochloride salt . Optimizing yields requires precise temperature control, solvent selection (e.g., aqueous HCl), and purification via recrystallization. Parallel synthesis techniques, as described in patent examples (e.g., Example 24 in ), can further improve scalability .
Q. How should researchers characterize the compound’s structural identity and purity?
Use a combination of:
- NMR spectroscopy to confirm hydrogen environments (e.g., methyl groups and pyridazinyl protons).
- HPLC (≥95% purity threshold, as in ) with UV detection at 254 nm.
- Mass spectrometry to verify molecular weight (230.27 g/mol for related compounds in ).
- X-ray crystallography for absolute configuration determination, particularly for chiral centers introduced during synthesis .
Q. What are the solubility challenges for this compound, and how can they be addressed in in vitro assays?
The hydrochloride salt form improves aqueous solubility but may still require co-solvents like DMSO (<1% v/v) or ethanol. Pre-formulation studies using polar surface area calculations (e.g., 70 Ų, as in ) can guide solvent selection. For biological assays, serial dilutions in buffered solutions (PBS, pH 7.4) are recommended to avoid precipitation .
Advanced Research Questions
Q. How can researchers confirm the proposed Bcl-xL inhibitory mechanism of this compound?
- Perform competitive binding assays using recombinant Bcl-xL protein and fluorescent probes (e.g., FITC-BID).
- Validate pro-apoptotic activity via caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7 or HeLa).
- Cross-reference data with structural analogs from patent examples (e.g., Example 1 in ), which report IC₅₀ values in Table 1 .
Q. What strategies ensure regioselectivity during functionalization of the pyridazinyl core?
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during substitution (e.g., 6-[(tert-butoxy)carbonyl] derivatives in ).
- Directed ortho-metalation : Employ lithium bases to direct substitution to specific positions.
- Computational modeling : Analyze electron density maps (e.g., using DFT) to predict reactive sites .
Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., NCI-60 panel), incubation times, and controls.
- Off-target profiling : Screen against related anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) to rule out cross-reactivity.
- Structural analogs : Compare data with compounds like 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl} derivatives (Example 24, ) to identify substituent-specific trends .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Topological polar surface area (TPSA) : Use TPSA ≈70 Ų ( ) to estimate blood-brain barrier permeability.
- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to assess metabolic stability.
- ADMET predictors : Tools like SwissADME can estimate logP (~2.5) and aqueous solubility .
Q. How can researchers mitigate degradation during long-term storage?
- Store lyophilized powder at -20°C under inert gas (argon).
- Avoid repeated freeze-thaw cycles by aliquoting solutions.
- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Q. Methodological Considerations
- Data reproducibility : Cross-validate synthetic steps using alternative routes (e.g., vs. 12).
- Structural complexity : The compound’s fused bicyclic system (complexity index = 385, ) necessitates high-resolution analytical techniques.
- Biological relevance : Prioritize assays reflecting tumor microenvironment conditions (e.g., hypoxia) for translational relevance .
属性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11-8(12)4-6-5-9-3-2-7(6)10-11;/h4,9H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKSFJQABGMHEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CNCCC2=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376227-04-1 | |
Record name | 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。